molecular formula C13H10ClN3O B11856861 5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 948239-15-4

5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B11856861
CAS No.: 948239-15-4
M. Wt: 259.69 g/mol
InChI Key: MTDYJDLNFSRZKM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with a chloromethylating agent, such as chloromethyl methyl ether, under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different functional groups attached to the pyrazole or pyrimidine rings, enhancing their chemical and biological properties .

Scientific Research Applications

5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one: Lacks the chloromethyl group but shares the core structure.

    5-Methyl-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one: Has a methyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one makes it unique, as this group can participate in various chemical reactions, allowing for further functionalization and derivatization.

Properties

CAS No.

948239-15-4

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

5-(chloromethyl)-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H10ClN3O/c14-8-10-6-13(18)17-12(15-10)7-11(16-17)9-4-2-1-3-5-9/h1-7,16H,8H2

InChI Key

MTDYJDLNFSRZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)CCl

Origin of Product

United States

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